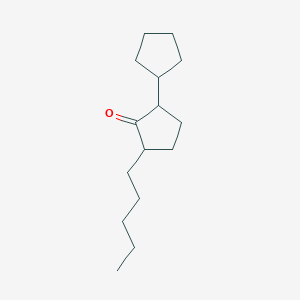![molecular formula C16H23NO4 B14246422 Nonanoic acid, 9-[(2-hydroxy-5-methylphenyl)amino]-9-oxo- CAS No. 257951-46-5](/img/structure/B14246422.png)
Nonanoic acid, 9-[(2-hydroxy-5-methylphenyl)amino]-9-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonanoic acid, 9-[(2-hydroxy-5-methylphenyl)amino]-9-oxo- is a chemical compound with the molecular formula C16H23NO4 and a molecular weight of 293.36 . This compound is known for its unique structure, which includes a nonanoic acid backbone with a 2-hydroxy-5-methylphenylamino group attached at the 9th position. It is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nonanoic acid, 9-[(2-hydroxy-5-methylphenyl)amino]-9-oxo- typically involves the coupling of nonanoic acid derivatives with 2-hydroxy-5-methylphenylamine. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied in the formation of carbon-carbon bonds . This reaction uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar coupling reactions, such as the Suzuki–Miyaura coupling, are employed on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Nonanoic acid, 9-[(2-hydroxy-5-methylphenyl)amino]-9-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxo, hydroxyl, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
Nonanoic acid, 9-[(2-hydroxy-5-methylphenyl)amino]-9-oxo- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Nonanoic acid, 9-[(2-hydroxy-5-methylphenyl)amino]-9-oxo- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins and enzymes involved in metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nonanoic acid: A nine-carbon fatty acid with antifungal properties and used as a herbicide.
Pelargonic acid: Another name for nonanoic acid, used in the preparation of plasticizers and lacquers.
Uniqueness
Nonanoic acid, 9-[(2-hydroxy-5-methylphenyl)amino]-9-oxo- is unique due to its specific structure, which includes a phenylamino group attached to the nonanoic acid backbone. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Numéro CAS |
257951-46-5 |
|---|---|
Formule moléculaire |
C16H23NO4 |
Poids moléculaire |
293.36 g/mol |
Nom IUPAC |
9-(2-hydroxy-5-methylanilino)-9-oxononanoic acid |
InChI |
InChI=1S/C16H23NO4/c1-12-9-10-14(18)13(11-12)17-15(19)7-5-3-2-4-6-8-16(20)21/h9-11,18H,2-8H2,1H3,(H,17,19)(H,20,21) |
Clé InChI |
XIFDPIUTYVHLFM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)O)NC(=O)CCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-chlorophenyl)sulfonylamino]-N-[(3-phenoxyphenyl)methylideneamino]benzamide](/img/structure/B14246351.png)
![N-[5-(4-methoxyphenyl)-6-methyl-2-oxo-pyran-3-yl]benzamide](/img/structure/B14246363.png)
![7-Oxabicyclo[4.1.0]heptane, 2-(oxiranylmethyl)-](/img/structure/B14246373.png)
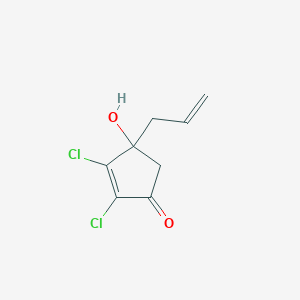
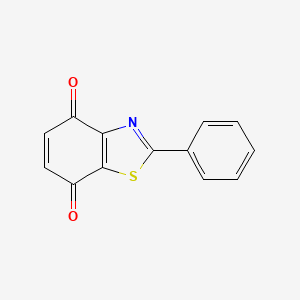
![2-Naphthalenecarboximidamide, 7-[[2,3-dihydro-7-[[1-(1-iminoethyl)-4-piperidinyl]oxy]-3-oxo-4H-1,4-benzoxazin-4-yl]methyl]-](/img/structure/B14246395.png)
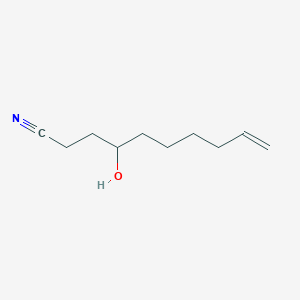
![2-Methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]prop-2-enamide](/img/structure/B14246402.png)
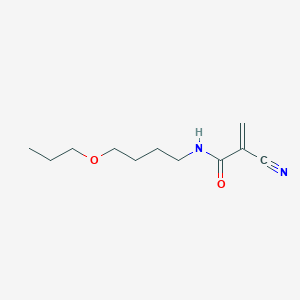

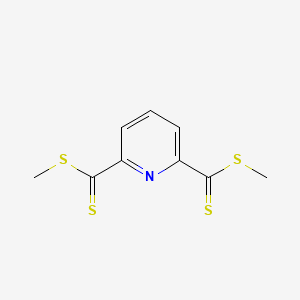
![(3E)-3-[(2-Aminoethyl)imino]-1-phenylbutan-1-one](/img/structure/B14246429.png)

